molecular formula C16H17NO B406313 4-methyl-N-[(2-methylphenyl)methyl]benzamide CAS No. 331638-64-3

4-methyl-N-[(2-methylphenyl)methyl]benzamide

Cat. No.: B406313
CAS No.: 331638-64-3
M. Wt: 239.31g/mol
InChI Key: RTTNZYZTVOBLDD-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C16H17NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-methylphenyl)methyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Solvent recycling and waste minimization are also important considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene rings can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 4-methylbenzoic acid and 2-methylbenzoic acid.

    Reduction: 4-methyl-N-[(2-methylphenyl)methyl]amine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-methyl-N-[(2-methylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2-methylphenyl)methyl]benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(4-methylphenyl)methyl]benzamide
  • 4-methyl-N-[(3-methylphenyl)methyl]benzamide
  • 4-methyl-N-[(2-chlorophenyl)methyl]benzamide

Uniqueness

4-methyl-N-[(2-methylphenyl)methyl]benzamide is unique due to the specific positioning of the methyl groups on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural variation can result in different physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

4-methyl-N-[(2-methylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-7-9-14(10-8-12)16(18)17-11-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTNZYZTVOBLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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